molecular formula C4H6O4Hg<br>Hg(CH3COO)2<br>Hg(C2H3O2)2<br>C4H6HgO4 B057764 diacetyloxymercury CAS No. 1600-27-7

diacetyloxymercury

Cat. No.: B057764
CAS No.: 1600-27-7
M. Wt: 318.68 g/mol
InChI Key: BRMYZIKAHFEUFJ-UHFFFAOYSA-L
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Description

Acetic acid, mercury(2+) salt (21): , also known as mercuric acetate, is a chemical compound with the formula Hg(C₂H₃O₂)₂. It is the mercury(II) salt of acetic acid and is known for its unique properties and applications in various fields. This compound is a white, water-soluble solid that can sometimes appear yellowish due to decomposition over time .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetic acid, mercury(2+) salt (2:1) can be synthesized by reacting mercuric oxide with acetic acid. The reaction is as follows:

HgO+2CH3COOHHg(CH3COO)2+H2O\text{HgO} + 2\text{CH}_3\text{COOH} \rightarrow \text{Hg(CH}_3\text{COO)}_2 + \text{H}_2\text{O} HgO+2CH3​COOH→Hg(CH3​COO)2​+H2​O

This reaction involves the dissolution of mercuric oxide in acetic acid, resulting in the formation of mercuric acetate and water .

Industrial Production Methods: Industrial production of acetic acid, mercury(2+) salt (2:1) typically follows the same synthetic route as described above. The process involves careful control of reaction conditions to ensure high purity and yield of the product. The reaction is usually carried out in a controlled environment to prevent contamination and ensure safety due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction:

  • Substitution:

    • Electron-rich arenes, such as phenol, undergo mercuration when treated with acetic acid, mercury(2+) salt (2:1). The reaction is as follows:

      C6H5OH+Hg(CH3COO)2C6H4(OH)HgOAc+CH3COOH\text{C}_6\text{H}_5\text{OH} + \text{Hg(CH}_3\text{COO)}_2 \rightarrow \text{C}_6\text{H}_4(\text{OH})-\text{HgOAc} + \text{CH}_3\text{COOH} C6​H5​OH+Hg(CH3​COO)2​→C6​H4​(OH)−HgOAc+CH3​COOH

    • The acetate group on mercury can be displaced by chloride ions .

Common Reagents and Conditions:

  • Hydrogen sulfide (H₂S) for precipitation reactions.
  • Electron-rich arenes for mercuration reactions.
  • Chloride ions for substitution reactions.

Major Products:

  • Mercuric sulfide (HgS) in red and black polymorphs.
  • Organomercury compounds from mercuration reactions.

Mechanism of Action

The mechanism of action of acetic acid, mercury(2+) salt (2:1) involves its ability to form complexes with organic and inorganic molecules. In mercuration reactions, the compound interacts with electron-rich sites on organic molecules, leading to the formation of organomercury compounds. The acetate groups can be displaced by other nucleophiles, such as chloride ions, resulting in substitution reactions .

Comparison with Similar Compounds

Uniqueness: Acetic acid, mercury(2+) salt (2:1) is unique due to its specific reactivity with electron-rich organic compounds, making it valuable in the synthesis of organomercury compounds. Its ability to undergo substitution reactions also distinguishes it from other mercury compounds .

Properties

IUPAC Name

diacetyloxymercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMYZIKAHFEUFJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Hg]OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6HgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600-27-7
Record name Acetic acid, mercury(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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